4-(acetylamino)-5-chloro-2-methoxy-N-(pyridin-4-yl)benzamide
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Overview
Description
5-Chloro-4-acetamido-2-methoxy-N-(pyridin-4-yl)benzamide: is an organic compound with a complex structure that includes a chloro, acetamido, and methoxy group attached to a benzamide core, along with a pyridinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-acetamido-2-methoxy-N-(pyridin-4-yl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxybenzoic acid and 4-aminopyridine.
Acetylation: The 5-chloro-2-methoxybenzoic acid is first acetylated to introduce the acetamido group.
Coupling Reaction: The acetylated intermediate is then coupled with 4-aminopyridine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, converting them to amines or alcohols, respectively.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents like dimethylformamide (DMF).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-4-acetamido-2-methoxy-N-(pyridin-4-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs, particularly in areas such as oncology and infectious diseases.
Industry
In the industrial sector, 5-chloro-4-acetamido-2-methoxy-N-(pyridin-4-yl)benzamide is used in the development of advanced materials. Its unique properties can be harnessed to create materials with specific characteristics, such as enhanced durability or specific reactivity.
Mechanism of Action
The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-(pyridin-4-yl)benzamide involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, modulating their activity and thereby influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound shares a similar core structure but lacks the pyridinyl substituent.
5-Chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound has a similar benzamide core but different substituents, leading to distinct properties and applications.
Uniqueness
What sets 5-chloro-4-acetamido-2-methoxy-N-(pyridin-4-yl)benzamide apart is the presence of the pyridinyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature allows for specific interactions with biological targets, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C15H14ClN3O3 |
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Molecular Weight |
319.74 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-pyridin-4-ylbenzamide |
InChI |
InChI=1S/C15H14ClN3O3/c1-9(20)18-13-8-14(22-2)11(7-12(13)16)15(21)19-10-3-5-17-6-4-10/h3-8H,1-2H3,(H,18,20)(H,17,19,21) |
InChI Key |
LOSYRKGGSKCQSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=NC=C2)Cl |
Origin of Product |
United States |
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